1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole
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Overview
Description
1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a sulfonyl group, an ethoxy group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethoxy-4-fluorobenzenesulfonyl chloride.
Formation of the Imidazole Ring: The sulfonyl chloride is then reacted with 2-methylimidazole under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
1-((3-Ethoxy-4-fluorophenyl)sulfonyl)azepane: Contains an azepane ring instead of an imidazole ring.
Uniqueness: 1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorophenyl groups enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3S/c1-3-18-12-8-10(4-5-11(12)13)19(16,17)15-7-6-14-9(15)2/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFKXEOBBWDFKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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